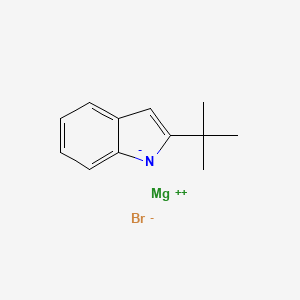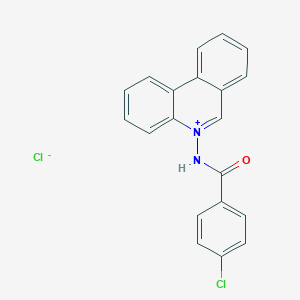
1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- is an organosulfur compound characterized by the presence of two dithiane rings Dithianes are heterocyclic compounds containing sulfur atoms, and they are known for their stability and versatility in organic synthesis
Preparation Methods
1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.
Solvents: Reactions can be performed in solvents like petroleum ether or in the absence of solvents.
Temperature: Mild to moderate temperatures, often at room temperature or slightly elevated.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through umpolung reactions.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It can be employed in the development of pharmaceuticals, especially those requiring sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane rings can stabilize negative charges, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and reaction context .
Comparison with Similar Compounds
1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- can be compared with other similar compounds, such as:
1,2-Dithiane: Another isomer with different reactivity and applications.
1,4-Dithiane: Known for its use in different synthetic applications compared to 1,3-dithianes.
2-Methyl-1,3-dithiane: A similar compound with a methyl group, used in different contexts.
These comparisons highlight the unique properties and applications of 1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)-, making it a valuable compound in various fields.
Properties
CAS No. |
62888-30-6 |
|---|---|
Molecular Formula |
C10H18OS4 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[2-(1,3-dithian-2-ylmethyl)-1,3-dithian-2-yl]methanol |
InChI |
InChI=1S/C10H18OS4/c11-8-10(14-5-2-6-15-10)7-9-12-3-1-4-13-9/h9,11H,1-8H2 |
InChI Key |
SWLSZAKIOCTYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CC2(SCCCS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)





![Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl](/img/structure/B14520953.png)

![1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide](/img/structure/B14520962.png)



![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)
